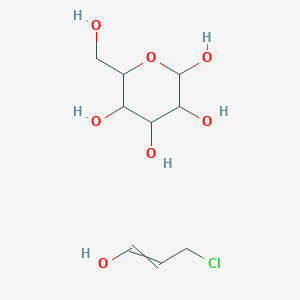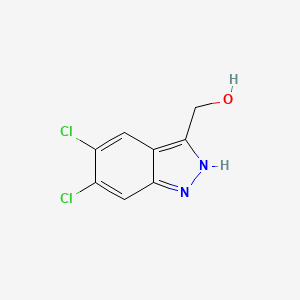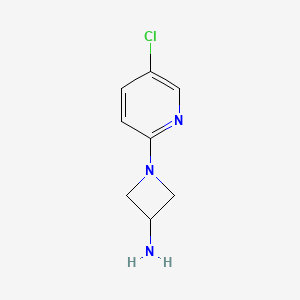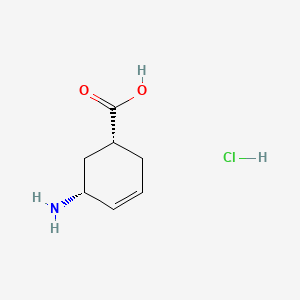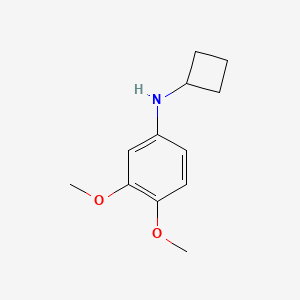
N-cyclobutyl-3,4-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group, and the benzene ring is substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,4-dimethoxyaniline and cyclobutanone.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Yield: The product is obtained in good yield, typically around 85%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective starting materials, and ensuring the process is scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
N-cyclobutyl-3,4-dimethoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and resins.
Biological Studies: It serves as a model compound in studies investigating the effects of methoxy-substituted anilines on biological systems.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-3,4-dimethoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclopentyl-3,4-dimethoxyaniline: Contains a cyclopentyl group instead of a cyclobutyl group.
N-cyclohexyl-3,4-dimethoxyaniline: Features a cyclohexyl group in place of the cyclobutyl group.
Uniqueness
N-cyclobutyl-3,4-dimethoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-cyclobutyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-10(8-12(11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
Clave InChI |
GHXZQRMOEHFSEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


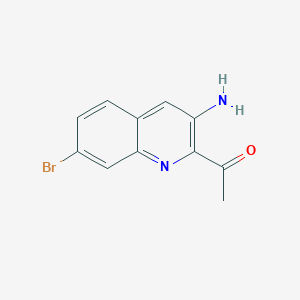
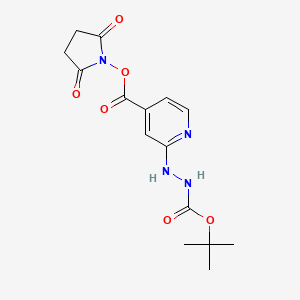
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

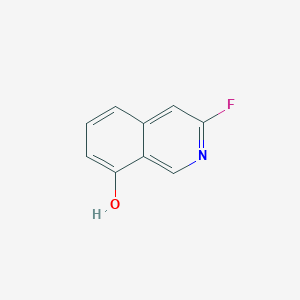
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
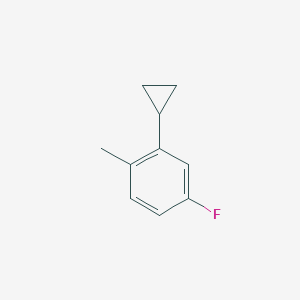
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
